(R)-2-Aminopent-4-en-1-ol hydrochloride

Asymmetric Synthesis Chiral Building Block Stereoselectivity

Researchers requiring defined stereochemistry for asymmetric synthesis face reproducibility risks when using racemic or misidentified chiral building blocks. (R)-2-Aminopent-4-en-1-ol hydrochloride (CAS 926660-30-2) is an enantiopure (R)-chiral amino alcohol supplied as a stable HCl salt, directly compatible with aqueous biological assays and synthetic workflows. • Defined (R)-stereocenter enables stereoselective synthesis; demonstrated up to 3:1 diastereoselectivity in allylglycinol derivative synthesis. • Terminal alkene provides orthogonal functionalization handle (cross-coupling, hydroformylation, oxidation) inaccessible with achiral amino alcohol analogs. • Batch-certified with full COA (NMR/HPLC/GC) ensuring reproducible research outcomes and IP integrity.

Molecular Formula C5H12ClNO
Molecular Weight 137.607
CAS No. 926660-30-2
Cat. No. B594416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Aminopent-4-en-1-ol hydrochloride
CAS926660-30-2
Synonyms(R)-2-aminopent-4-en-1-ol hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.607
Structural Identifiers
SMILESC=CCC(CO)N.Cl
InChIInChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H/t5-;/m1./s1
InChIKeyDASOPXPTKUDWIK-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Aminopent-4-en-1-ol Hydrochloride: Product Overview


(R)-2-Aminopent-4-en-1-ol hydrochloride (CAS 926660-30-2), also known as (R)-allylglycinol hydrochloride, is an enantiopure chiral amino alcohol characterized by the presence of a terminal alkene, a primary amine, and a primary alcohol [1]. It serves as a versatile chiral building block and synthetic intermediate in medicinal chemistry and asymmetric synthesis . The compound is supplied as a hydrochloride salt to enhance its stability and solubility in aqueous and polar organic solvents, making it suitable for direct use in biological assays and synthetic workflows [1].

Workflow Asymmetric synthesis chiral building block
Selection Single (R)-enantiomer, hydrochloride salt
Use Context Medicinal chemistry, chiral library synthesis

(R)-2-Aminopent-4-en-1-ol Hydrochloride: Generic Substitution Limitations


The utility of (R)-2-Aminopent-4-en-1-ol hydrochloride in asymmetric synthesis is dictated by its specific stereochemical configuration ((R)-enantiomer) and its unique terminal alkene functional handle. Generic substitution with racemic mixtures, the opposite (S)-enantiomer, or other achiral amino alcohols would lead to divergent stereochemical outcomes in downstream products [1]. The terminal double bond provides a distinct site for further functionalization (e.g., cross-coupling, hydroformylation, oxidation) that is absent in common chiral auxiliaries like (R)-phenylglycinol or (S)-alaninol . Consequently, replacing this compound with a structurally similar analog will likely compromise the stereoselectivity, yield, or synthetic route viability of a target molecule, underscoring the need for a product-specific selection rationale.

Stereochemical mismatch Using (S)-enantiomer or racemic mixture may produce opposite stereochemistry or reduce chiral purity.
Alkene-dependent chemistry Saturated amino alcohols lack the terminal alkene, limiting downstream functionalization options.
Salt form impact Free base liquid may present different handling, solubility, and stability profiles vs. solid hydrochloride.

(R)-2-Aminopent-4-en-1-ol Hydrochloride: Comparative Evidence


Enantiomeric Purity: (R)- vs. (S)-Enantiomer

The compound is supplied and utilized as the single (R)-enantiomer, which is a prerequisite for introducing a specific stereocenter in asymmetric synthesis . In contrast, the (S)-enantiomer (CAS 263870-93-5) will direct reactions to the opposite stereochemical series, and a racemic mixture will inherently limit the maximum theoretical yield of a desired single enantiomer product to 50% and introduce complex diastereomeric purification challenges [1]. The stereochemical identity is confirmed by the [C@@H] descriptor in its canonical SMILES notation (C=CC[C@@H](N)CO.Cl) . This constitutes a fundamental, absolute differentiation for any stereoselective application.

Enantiomeric Identity
Class-level
(R)-enantiomer vs (S) / racemate
Max theoretical yield: 100% vs 0% / ≤50%
Enantiomer identity must match target stereochemistry
Absolute stereochemical requirement
Asymmetric Synthesis Chiral Building Block Stereoselectivity

Salt vs. Free Base: Handling and Stability

The compound is provided as a stable, solid hydrochloride salt (MW: 137.61 g/mol), whereas its free base form, (2R)-2-aminopent-4-en-1-ol (CAS 926692-96-8), is a liquid with a molecular weight of 101.15 g/mol [1]. The free base is described as a "combustible liquid" with an oral acute toxicity warning (H302), whereas the hydrochloride salt is a white to light-yellow powder with defined, manageable hazards including skin and eye irritation (H315, H319) [2]. The salt form also exhibits enhanced solubility in water and polar organic solvents, a crucial property for both biological assay preparation and synthetic manipulation .

Physical Form
Head-to-head
Solid hydrochloride powder vs free base liquid
MW 137.61 vs 101.15 g/mol; powder vs combustible liquid
Salt form enhances handling and aqueous solubility
Free base presents higher handling hazard
Compound Stability Solubility Formulation

Terminal Alkene: Versatility vs. Saturated Analogs

The terminal alkene of (R)-2-Aminopent-4-en-1-ol hydrochloride provides a distinct, orthogonal reactive handle that is not present in common chiral amino alcohols such as (R)-phenylglycinol, (S)-alaninol, or (R)-prolinol . This allows for a unique set of downstream modifications including hydroformylation to aldehydes, cross-metathesis, epoxidation, or conversion to an allylglycinol derivative [1]. For example, Kim and Ahn (1998) utilized the alkene for ring-opening reactions to synthesize allylglycinol derivatives with diastereoselectivity of up to ~3:1, a reaction pathway impossible with a saturated analog [2].

Functional Handle
Cross-study
Terminal alkene present vs absent in (R)-phenylglycinol, alaninol
Enables alkene-specific reactions; diastereoselective syntheses reported
Alkene enables distinct synthetic transformations
Reaction scope: hydroformylation, epoxidation, cross-coupling
Functional Group Interconversion Click Chemistry Cross-Coupling

Purity Specifications and Analytical Traceability

Procurement of (R)-2-Aminopent-4-en-1-ol hydrochloride is backed by defined purity specifications from reputable vendors. For example, Fluorochem specifies a purity of 97% , while CymitQuimica offers the compound at >98% purity as determined by NMR . Other suppliers report a standard purity of 95% with access to batch-specific analytical data including NMR, HPLC, and GC reports . This documented purity and the availability of analytical certificates ensure that the compound meets the rigorous standards required for reproducible research and process development. In contrast, less-characterized or generic alternatives may lack such stringent quality control, introducing an unknown variable into experimental workflows.

Purity Specification
Supplier data
95% to >98% (HPLC/NMR)
Vendor-dependent; COA documentation available
Reported purity supports batch consistency review
Verify analytical certificates per supplier
Quality Control Assay Development Reproducibility

(R)-2-Aminopent-4-en-1-ol Hydrochloride Applications


Chiral Building Block Synthesis

The compound is directly applicable as a chiral pool starting material for the stereoselective synthesis of more complex molecules. Its defined (R)-stereocenter is used to transfer chirality to new bonds, a process demonstrated in the synthesis of allylglycinol derivatives where a diastereoselectivity of up to 3:1 was achieved [1]. This is a primary application for medicinal chemistry groups seeking to build chiral compound libraries or scale up an enantiopure intermediate.

Stereochemically-Defined Drug Discovery

In the context of pharmaceutical research, the compound serves as a precursor to bioactive molecules, such as tetrahydrolathyrine, a natural nonproteinogenic amino acid [2]. Its hydrochloride salt form ensures it is directly compatible with aqueous biological assay conditions, as noted in its preparation for solubility and stability in such environments . This makes it a ready-to-use reagent for synthesizing and evaluating new drug candidates, particularly those where stereochemistry is critical for target binding.

Orthogonal Functionalization Methods

The presence of both a chiral amine/alcohol motif and a terminal alkene makes the compound an ideal substrate for developing and testing new chemical transformations. For instance, it can be used to explore novel hydroformylation or cross-metathesis reactions to install complex functionality . The orthogonal reactivity of the amine and alkene allows for sequential, chemoselective modifications, a key capability for methodology research groups.

Standardized Procurement for Reproducibility

For procurement managers and principal investigators, selecting (R)-2-Aminopent-4-en-1-ol hydrochloride from suppliers offering defined purity (e.g., 97%, >98% NMR) and comprehensive analytical documentation (COA with NMR/HPLC/GC) mitigates the risk of experimental variability caused by impurities or misidentified batches . This ensures that research outcomes are robust and reproducible, a critical requirement for publications, patent filings, and technology transfer.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Single (R)-enantiomer, alkene handle
Stereochemical transfer, diastereoselectivity
Stereochemically-defined drug discovery
Hydrochloride salt, aqueous compatibility
Biological assay solubility, target stereochemistry
Orthogonal functionalization methods
Amine/alkene orthogonal reactivity
Chemoselective sequential modifications
Reproducible research procurement
Defined purity, analytical documentation
Batch-to-batch consistency, impurity control

Technical Documentation Hub

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